1,5-Dihydroxyanthraquinone

Overview

Description

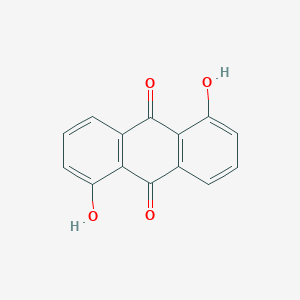

1,5-Dihydroxyanthraquinone, also known as this compound, is an organic compound with the formula (C6H3OH)2(CO)2. It is one of several isomers of dihydroxyanthraquinone and appears as an orange solid. This compound is a component of traditional Chinese medications and serves as a chelating ligand for transition metals .

Mechanism of Action

Target of Action

Anthrarufin, a dihydroxyanthraquinone, has been identified to interact with several targets. It has been evaluated for its antioxidative and anti-inflammatory activities in chemical assays and mammalian cells . It has also been found to have potential inhibitory effects on HIV-1 Reverse Transcriptase (RT) .

Mode of Action

Anthraquinones, including Anthrarufin, are known to intercalate with DNA, interfering with DNA metabolism and RNA production . This interaction with DNA is primarily due to the inhibition of topoisomerase II after the enzyme induces a break in DNA, preventing the re-ligation of the break and leading to cell death .

Biochemical Pathways

Anthraquinones are a large group of polyketides containing compounds which feature a common 9,10-dioxoanthracene core . Their derivatives are generated through enzymatic reactions such as methylation, oxidation, or dimerization to produce a large variety of anthraquinone derivatives .

Pharmacokinetics

The in-silico drug-likeness and pharmacokinetics properties of anthraquinones and their derivatives have been investigated . This could provide a basis for predicting the possibility of Anthrarufin as a drug candidate.

Result of Action

The molecular and cellular effects of Anthrarufin’s action are primarily due to its interaction with DNA and its antioxidative and anti-inflammatory activities . These activities can lead to the prevention of oxidative damage and in vivo oxidative stress and inflammation .

Biochemical Analysis

Biochemical Properties

Anthrarufin interacts with various enzymes, proteins, and other biomolecules. It has been found to have potential inhibitory effects on HIV-1 reverse transcriptase, an enzyme crucial for HIV replication . The nature of these interactions is largely due to the structure of Anthrarufin, which allows it to bind to these biomolecules and exert its effects .

Cellular Effects

Anthrarufin has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with key enzymes and proteins within the cell . For example, it has been found to have potential inhibitory effects on HIV-1 reverse transcriptase, which could impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Anthrarufin exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules such as enzymes, inhibiting or activating them, and cause changes in gene expression . For instance, its potential inhibitory effects on HIV-1 reverse transcriptase could be due to its ability to bind to the enzyme and inhibit its function .

Preparation Methods

1,5-Dihydroxyanthraquinone can be synthesized through various methods. One common synthetic route involves the preparation from 1,5-anthraquinonedisulfonic acid by replacing the SO3H groups. Another method involves the direct replacement of nitro groups in 1,5-dinitroanthraquinone, often using sulfolane with calcium oxide or via 1,5-dimethoxyanthraquinone followed by hydrolysis of the ether linkage .

Chemical Reactions Analysis

1,5-Dihydroxyanthraquinone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various quinone derivatives.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include various anthraquinone derivatives .

Scientific Research Applications

1,5-Dihydroxyanthraquinone has a wide range of scientific research applications:

Chemistry: It is used as a chelating ligand for transition metals.

Industry: This compound is used in the development of redox flow batteries due to its redox properties.

Comparison with Similar Compounds

1,5-Dihydroxyanthraquinone is part of the anthraquinone family, which includes compounds like purpurin (1,2,4-trihydroxyanthraquinone) and chrysazin (1,8-dihydroxyanthraquinone). Compared to these compounds, anthrarufin is unique due to its specific hydroxyl group positions, which influence its chemical reactivity and biological activity . Other similar compounds include emodin and endocrocin, which share the anthraquinone core but differ in their substituent groups and biological activities .

Properties

IUPAC Name |

1,5-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPICKYUTICNNNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051594 | |

| Record name | 1,5-Dihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green to yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |

| Record name | Anthrarufin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

117-12-4 | |

| Record name | Anthrarufin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthrarufin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthrarufin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,5-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Dihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHRARUFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPB60W5S3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Anthrarufin, also known as 1,5-dihydroxy-9,10-anthraquinone, has a molecular formula of C14H8O4 and a molecular weight of 240.21 g/mol. []

A: Researchers frequently utilize various spectroscopic techniques, including infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and synchrotron radiation linear dichroism (SRLD) spectroscopy to characterize Anthrarufin. These techniques provide insights into its structural features and electronic transitions. [, , , , ]

A: The position and number of hydroxyl groups on the Anthraquinone ring significantly influence the biological activities of Anthrarufin and its derivatives. For example, Anthrarufin, with hydroxyl groups at positions 1 and 5, shows moderate inhibition of Staphylococcus aureus growth. In contrast, Anthraquinone and 1-hydroxyanthraquinone, lacking the specific hydroxyl group arrangement, do not exhibit this inhibitory effect. [] In another study, Anthrarufin demonstrated the highest antioxidative activity amongst Anthraquinone and its hydroxy derivatives, including Purpurin and Chrysazin, highlighting the importance of the specific hydroxyl group arrangement for its antioxidant properties. []

A: Symmetrical 1,5-bisacyloxyanthraquinone derivatives, synthesized by acylating the hydroxyl groups of Anthrarufin, demonstrate significant variations in cytotoxicity against cancer cells depending on the acyl substituent. For instance, the bis(butyryloxy), bis(2-chlorobenzoyl), and bisphenylpropionyloxy analogs exhibit potent cytotoxicity against human hepatoma G2 cells, with the latter showing comparable activity to the anticancer drug Mitoxantrone. []

A: Anthrarufin exhibits remarkable photostability as a thin film component in simulated Martian conditions and during space exposure experiments. When exposed to UV and visible light simulating Martian sunlight in the presence of a CO2 atmosphere, Anthrarufin layered upon iron oxide thin films demonstrates inhibited photodegradation compared to Anthrarufin on bare fused silica. This protective effect is attributed to the interaction between Anthrarufin and the iron oxide layer. [] Similarly, during the O/OREOS mission, Anthrarufin thin films in various astrobiologically relevant microenvironments showed minimal spectroscopically measurable changes after prolonged exposure to solar illumination in orbit, further highlighting its high photostability. []

A: While Anthrarufin shows promise as an electroactive material in alkaline redox flow batteries, challenges exist in terms of long-term stability and performance. Research indicates that modifying the ionic domain microstructure of the membrane and incorporating functionalized graphene oxide can significantly enhance the stability and performance of Anthrarufin-based alkaline redox flow batteries. []

A: Anthrarufin-derived carbon dots (CDs) play a crucial role in amplifying the DNAzyme activity of G-quadruplex-hemin complexes. When covalently linked to G-rich single-stranded DNA molecules, these CDs facilitate the formation of intermolecular and intramolecular G-quadruplex structures. These structures, upon complexation with hemin, form the catalytic core. The close proximity of CDs within this network creates a favorable microenvironment that boosts the DNAzyme activity. []

A: Yes, computational chemistry techniques like molecular docking and molecular dynamic simulations have been employed to explore the potential of Anthrarufin and its derivatives as inhibitors of various targets. For instance, in silico studies identified Anthrarufin as a potential inhibitor of the nucleocapsid phosphoprotein of SARS-CoV-2. Molecular docking studies revealed that Anthrarufin exhibits favorable binding affinity to the RNA binding domain of this protein, suggesting its potential as an antiviral agent. []

A: Anthrarufin exhibits varying degrees of growth-inhibitory activity against different human intestinal bacteria. Notably, it demonstrates strong inhibition of Clostridium perfringens and moderate inhibition of Staphylococcus aureus. Importantly, it does not adversely affect the growth of beneficial bacteria like Bifidobacterium and Lactobacillus species. []

A: Yes, Anthrarufin exhibits anti-inflammatory properties. It can downregulate the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. This suggests that Anthrarufin might help prevent in vivo oxidative stress and inflammation. []

A: While Anthrarufin shows promising biological activities, research indicates potential toxicity concerns. Studies on its genotoxicity revealed that Anthrarufin, along with other dihydroxyanthraquinones, induces DNA damage in rat hepatocytes. [] Further investigation is needed to fully elucidate its safety profile and potential long-term effects.

A: Researchers employ various analytical techniques, including high-performance liquid chromatography (HPLC) and spectrophotometry, to analyze and quantify Anthrarufin in diverse matrices. These methods are essential for studying its stability, degradation, and biological activity in various settings. [, , ]

ANone: Limited data is currently available regarding the ecotoxicological effects and degradation pathways of Anthrarufin in the environment. Further research is necessary to comprehensively evaluate its potential environmental impact and develop strategies to mitigate any negative consequences.

A: Research on Anthrarufin has a long history, dating back to the late 19th century. Early studies focused on its synthesis and structural characterization. Over the years, research has expanded to explore its diverse biological activities, including its antibacterial, antifungal, and anticancer properties. [, , , , ]

A: Research on Anthrarufin extends beyond traditional chemistry and pharmacology, encompassing fields like materials science and nanotechnology. For example, its use in developing advanced materials for energy storage (redox flow batteries) and its application in creating carbon dots for enhancing DNAzyme activity highlight its cross-disciplinary significance. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.